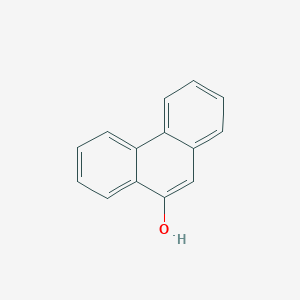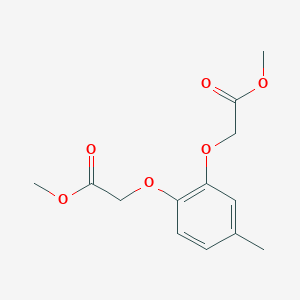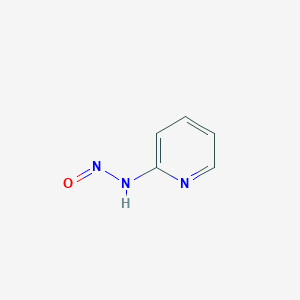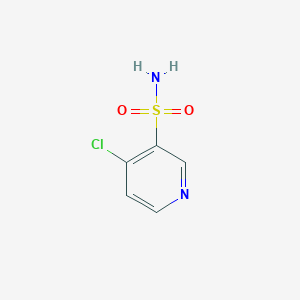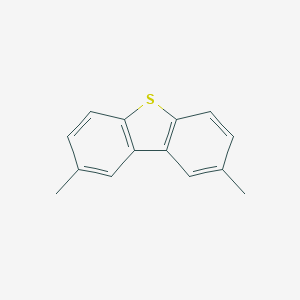
テアフラビンジガレート; テアフラビン-3,3'-ジガレート
説明
Theaflavin digallate, also known as Theaflavine-3,3'-digallate (TF3), is a polyphenol found in black tea, formed during the fermentation of tea leaves through the polymerization and oxidation of green tea catechins, especially epicatechin gallate and epigallocatechin-3-gallate (EGCG). This compound is of significant interest due to its various biological activities, including antioxidant, anticancer, and anti-inflammatory effects, among others. The following sections provide a detailed analysis of the synthesis, molecular structure, chemical reactions, properties, and more, excluding information related to drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of Theaflavin digallate involves the enzymatic oxidation of tea catechins. Pear polyphenol oxidase (PPO) has been utilized for the effective synthesis of TF3, employing epicatechin gallate (ECG) and epigallocatechin-3-O-gallate (EGCG) as substrates. This process highlights the biocatalytic approach to synthesizing TF3, achieving a maximum yield of 42.23% based on the amount of ECG added, showcasing the potential for efficient production methods (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of Theaflavin digallate consists of two flavan-3-ol units linked to a benzotropolone ring, with gallate esters at the 3 and 3' positions. The structural elucidation and the relative configurations of TF3 and its precursors have been established through synthetic methods, NMR, and mass spectrometry, providing a comprehensive understanding of its complex molecular architecture (Collier et al., 1973).
Chemical Reactions and Properties
Theaflavin digallate exhibits a unique set of chemical reactions, particularly in its antioxidant mechanism. It reacts with hydroxyl radicals generated by hydrogen peroxide, indicating its potential for antioxidant applications. The reaction products suggest that the A-ring, rather than the benzotropolone moiety, is the initial site for the formation of reaction products in oxidative systems (Sang et al., 2003).
Physical Properties Analysis
Theaflavin digallate's physical properties, such as solubility and stability, play a crucial role in its biological activities and applications. While specific studies on these properties were not highlighted, it's known that the solubility of TF3 in water and organic solvents significantly affects its antioxidant capacity and bioavailability.
Chemical Properties Analysis
Theaflavin digallate's chemical properties, including its ability to chelate metals and scavenge free radicals, are foundational to its bioactivity. Studies have shown that TF3 and its gallate esters possess significant antioxidant activities, effectively scavenging radicals in both aqueous and lipophilic phases. This activity is attributed to their structure, particularly the presence of gallate esters, which enhance their radical scavenging abilities and metal chelation properties, with a hierarchy of reactivity observed as TF3 being the most potent antioxidant among theaflavins (Miller et al., 1996).
科学的研究の応用
酵素合成
TFDGは酵素的に合成できます。 ある研究では、バシラスメガテリウム由来の微生物ポリフェノールオキシダーゼを用いてTFDGを合成しました . O-O結合の解離が律速段階であると特定され、遷移状態のコンフォメーション最適化戦略を採用してO-O結合の解離の空間的コンフォメーションを安定化させ、チロシナーゼの触媒効率を向上させました .
抗ウイルス活性
TFDGは、SARS-CoV-2ライフサイクルのさまざまな段階を阻害する可能性における役割について研究されています . TFDGと陽性コントロールの分子ドッキング研究は、SARS-CoV-2の8つの異なる標的について行われ、続いて結合自由エネルギー計算が行われました .
卵子の質の向上
TFDGは、卵子の質を向上させ、顆粒膜細胞の機能を調節することが示されています . 主に生殖と発生のプロセスに関与し、複数の経路と遺伝子発現レベルに影響を与えます .
破骨細胞形成の抑制
TFDGは、ERK経路の抑制を通じて、破骨細胞形成を抑制し、摩耗デブリ誘発性骨溶解を予防することができます . 摩耗デブリ誘発性インプラント周囲骨溶解(PIO)などの破骨細胞関連の骨溶解性疾患の治療のための有望な候補です .
抗炎症作用
TFDGは、抗炎症作用があることが示されています。 NF-κBやJNKなどの炎症シグナル伝達経路に影響を与えることで、炎症を改善することができます .
抗酸化作用
作用機序
Target of Action
Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .
Mode of Action
TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .
Biochemical Pathways
TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .
Pharmacokinetics
It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.
Result of Action
TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .
Action Environment
The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.
特性
IUPAC Name |
[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
30462-35-2 | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 230 °C | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)


